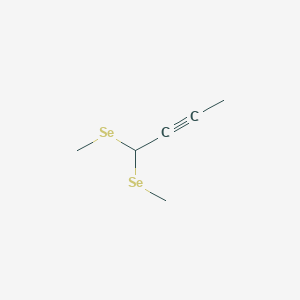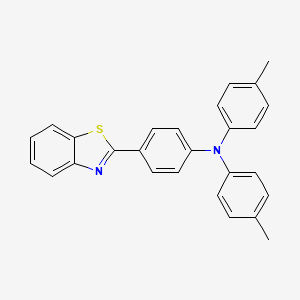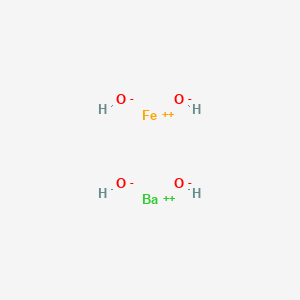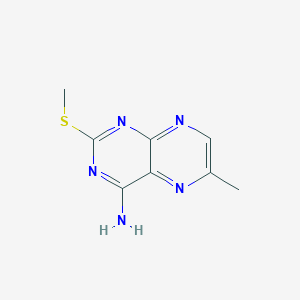
1,1-Bis(methylselanyl)but-2-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(methylselanyl)but-2-yne: is an organoselenium compound with the molecular formula C6H10Se2 It is characterized by the presence of two methylselanyl groups attached to a but-2-yne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(methylselanyl)but-2-yne typically involves the reaction of but-2-yne with methylselenol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Temperature: The reaction is usually carried out at low temperatures (0°C to room temperature) to prevent decomposition of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the toxic and volatile nature of organoselenium compounds.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(methylselanyl)but-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: Reduction reactions can convert the selenium atoms to selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products
Oxidation: Diselenides or selenoxides.
Reduction: Selenides.
Substitution: Various substituted but-2-yne derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(methylselanyl)but-2-yne has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organoselenium compounds.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is studied for its potential biological activities, including antioxidant and anticancer properties.
Industrial Applications: The compound is explored for use in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1-Bis(methylselanyl)but-2-yne involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with thiol-containing enzymes and proteins, leading to the formation of seleno-sulfide bonds.
Pathways: It can modulate redox pathways by acting as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Bis(methylthio)but-2-yne: Similar structure but with sulfur atoms instead of selenium.
1,1-Bis(methylselanyl)prop-2-yne: Similar structure but with a prop-2-yne backbone.
1,1-Bis(phenylselanyl)but-2-yne: Similar structure but with phenyl groups instead of methyl groups.
Uniqueness
1,1-Bis(methylselanyl)but-2-yne is unique due to the presence of selenium atoms, which impart distinct chemical reactivity and biological activity compared to sulfur analogs. The selenium atoms enhance the compound’s ability to participate in redox reactions and interact with biological molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
142646-76-2 |
|---|---|
Molekularformel |
C6H10Se2 |
Molekulargewicht |
240.09 g/mol |
IUPAC-Name |
1,1-bis(methylselanyl)but-2-yne |
InChI |
InChI=1S/C6H10Se2/c1-4-5-6(7-2)8-3/h6H,1-3H3 |
InChI-Schlüssel |
GBRPXVDKTAYPAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC([Se]C)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Phenyl-5-(phenylethynyl)furo[3,2-b]pyridine](/img/structure/B12554429.png)
![Benzenamine, N,N-diphenyl-4-[2-(triethoxysilyl)ethyl]-](/img/structure/B12554432.png)
phosphane](/img/structure/B12554438.png)
![(2R)-2-[(4-methoxyphenyl)methylamino]butan-1-ol](/img/structure/B12554442.png)

![1-(Cyclohexylmethyl)-4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B12554451.png)
![2,2-Dimethyl-N-[(1-oxo-1lambda~5~-pyridin-3-yl)methyl]propanamide](/img/structure/B12554454.png)
![2-{2-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine](/img/structure/B12554458.png)
![3-(Furan-2-YL)-1-sulfanylidene-1H-cyclopenta[A]naphthalene-2-carbonitrile](/img/structure/B12554484.png)
![Octanoic acid, 8-[(2-pyridinylcarbonyl)amino]-](/img/structure/B12554492.png)
